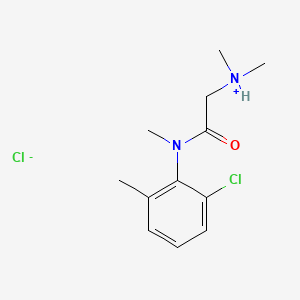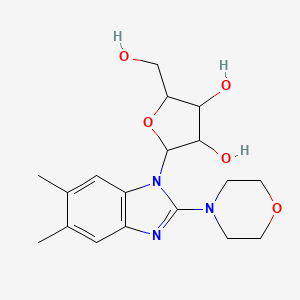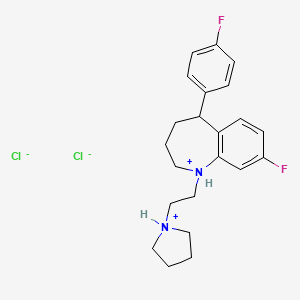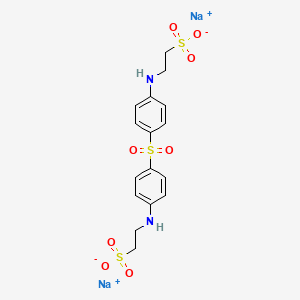
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene is a complex organic compound characterized by its bromomethyl groups, tert-butyl group, and methoxy group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 1,3-dimethylbenzene. Bromination in the presence of a catalyst such as iron (III) bromide can introduce bromomethyl groups at the 1 and 3 positions.
Alkylation: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride as a catalyst.
Methoxylation: The methoxy group can be introduced through the reaction with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability.
Análisis De Reacciones Químicas
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene undergoes various types of reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl groups to methylene groups.
Substitution: Nucleophilic substitution reactions can replace bromomethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide, ammonia.
Major Products Formed:
Oxidation: 1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzoic acid.
Reduction: 1,3-Dimethyl-5-tert-butyl-2-methoxybenzene.
Substitution: 1,3-Bis(cyanomethyl)-5-tert-butyl-2-methoxybenzene.
Aplicaciones Científicas De Investigación
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene is used in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studying the effects of bromomethyl groups on biological systems.
Medicine: Potential use in drug design and development due to its structural complexity.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: Bromomethyl groups can interact with enzymes and receptors, influencing biological processes.
Pathways: Involvement in metabolic pathways and signaling cascades.
Comparación Con Compuestos Similares
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene is unique due to its combination of functional groups:
Similar Compounds: 1,3-Dibromobenzene, 1,3-Dimethylbenzene, 1,3-Bis(chloromethyl)benzene.
Uniqueness: The presence of both bromomethyl and tert-butyl groups provides distinct chemical reactivity and stability compared to other similar compounds.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing research and technology.
Propiedades
Número CAS |
69403-15-2 |
|---|---|
Fórmula molecular |
C13H18Br2O |
Peso molecular |
350.09 g/mol |
Nombre IUPAC |
1,3-bis(bromomethyl)-5-tert-butyl-2-methoxybenzene |
InChI |
InChI=1S/C13H18Br2O/c1-13(2,3)11-5-9(7-14)12(16-4)10(6-11)8-15/h5-6H,7-8H2,1-4H3 |
Clave InChI |
KYICBEOXZMRATP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)CBr)OC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)




![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)


